molecular formula C10H14Cl2N2O B7899013 2-Chloro-5-((R)-pyrrolidin-3-yloxymethyl)-pyridine hydrochloride

2-Chloro-5-((R)-pyrrolidin-3-yloxymethyl)-pyridine hydrochloride

Cat. No.: B7899013
M. Wt: 249.13 g/mol
InChI Key: UZDMECFULPJCHW-SBSPUUFOSA-N
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Description

2-Chloro-5-((R)-pyrrolidin-3-yloxymethyl)-pyridine hydrochloride is a chemical compound characterized by its intricate structure and unique properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-((R)-pyrrolidin-3-yloxymethyl)-pyridine hydrochloride typically involves the reaction of 2-chloropyridine with (R)-3-pyrrolidinol under specific conditions that favor the formation of the desired product. This reaction is carried out in an appropriate solvent, such as dichloromethane, and under controlled temperature conditions. The reaction is often catalyzed by a base, such as sodium hydride, to facilitate the formation of the pyrrolidine ring.

Industrial Production Methods: On an industrial scale, the production process involves optimizing the reaction conditions to maximize yield and purity. This might include fine-tuning the temperature, reaction time, and concentration of reagents. The product is then isolated using techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-((R)-pyrrolidin-3-yloxymethyl)-pyridine hydrochloride undergoes a variety of chemical reactions. Notably, it can participate in substitution reactions where the chlorine atom is replaced by other groups. Additionally, it can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions: Typical reagents used in reactions involving this compound include nucleophiles for substitution reactions and oxidizing agents such as potassium permanganate for oxidation reactions. Reaction conditions often include solvents like ethanol or acetonitrile and may require elevated temperatures or the presence of a catalyst.

Major Products: The reactions can yield various products depending on the reagents used. Substitution reactions, for example, can produce derivatives where the chlorine atom is replaced by different functional groups. Oxidation and reduction reactions modify the pyrrolidine ring, leading to different structural variants of the compound.

Scientific Research Applications

2-Chloro-5-((R)-pyrrolidin-3-yloxymethyl)-pyridine hydrochloride is utilized extensively in scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it's used in the study of enzyme interactions and molecular pathways. In medicine, it holds potential for the development of new pharmaceuticals due to its unique structure. Industrially, it's applied in the manufacture of specialized chemicals and intermediates.

Mechanism of Action

The compound exerts its effects through specific interactions with molecular targets. Its pyridine ring and pyrrolidine moiety allow it to interact with certain enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects or insights into biological processes.

Comparison with Similar Compounds

2-Chloro-5-((R)-pyrrolidin-3-yloxymethyl)-pyridine hydrochloride can be compared to other compounds with similar structural features, such as other substituted pyridines or pyrrolidines. These comparisons highlight its unique reactivity and potential applications. Similar compounds might include 2-chloro-5-(hydroxymethyl)pyridine and other pyridine derivatives with different substituents on the ring.

In essence, this compound stands out due to its specific structure and the versatile reactions it can undergo, making it a valuable compound in various fields of scientific research and industrial applications.

Properties

IUPAC Name

2-chloro-5-[[(3R)-pyrrolidin-3-yl]oxymethyl]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O.ClH/c11-10-2-1-8(5-13-10)7-14-9-3-4-12-6-9;/h1-2,5,9,12H,3-4,6-7H2;1H/t9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDMECFULPJCHW-SBSPUUFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OCC2=CN=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1OCC2=CN=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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